[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 4-Fluorophenylacetic acid . 4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .
Molecular Structure Analysis
The molecular structure of 4-Fluorophenylacetic acid is represented by the formula C8H7FO2 . The InChI key for this compound is MGKPFALCNDRSQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is insoluble in water .Scientific Research Applications
Metabolism and Excretion
A study on the metabolism and excretion of a compound structurally related to "[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid," MK-0524 (a prostaglandin D2 receptor antagonist), in humans revealed that it was absorbed rapidly, with the major route of excretion being via feces (68%), and urinary excretion accounting for 22% of the administered dose. The majority of the dose was excreted within 96 hours, and the parent compound was the primary radioactive component circulating in plasma, comprising 42 to 72% of the total radioactivity in plasma for up to 12 hours (Karanam et al., 2007).
Diagnostic Use
The diagnostic application of radiotracers for assessing safety and dosimetry in human participants has been explored. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor, which is of clinical interest due to its role in multiple sclerosis and other conditions. The study supports the safety of the radiotracer for evaluating inflammation in human clinical populations (Brier et al., 2022).
Therapeutic Monitoring
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, provides insights into therapeutic monitoring. The study showed that elimination occurred principally via feces, with urinary excretion accounting for only a small portion of total radioactivity. The study detailed the primary route of metabolism and suggested the presence of more slowly cleared metabolites (Renzulli et al., 2011).
Safety and Hazards
Mechanism of Action
Target of action
Many drugs work by binding to a specific protein in the body, which is then able to exert its effect. This protein is known as the drug’s target. The drug can either enhance or inhibit the protein’s function, depending on the desired outcome .
Mode of action
The drug interacts with its target, often a protein, by binding to it. The drug can either mimic the protein’s natural ligand, enhancing its effect, or it can block the ligand from binding, inhibiting the protein’s effect .
Biochemical pathways
Once the drug has bound to its target, it can affect various biochemical pathways in the body. This can lead to a variety of effects, depending on the pathways that are affected .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Factors such as the drug’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of action
The result of the drug’s action can vary widely, depending on its target and mode of action. It could lead to a reduction in symptoms, a cure for a disease, or even the prevention of a condition .
Action environment
The environment in which the drug acts can greatly influence its effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how well the drug works .
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVPEAJZWNGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.